molecular formula C9H13NO2 B2509008 3,4-dimethoxy-N-methylaniline CAS No. 35162-34-6

3,4-dimethoxy-N-methylaniline

Cat. No.: B2509008
CAS No.: 35162-34-6
M. Wt: 167.208
InChI Key: PGBJWAKHAFOCEL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-methylaniline: is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two methoxy groups at the 3 and 4 positions, and the amino group is methylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Methylation of 3,4-Dimethoxyaniline: One common method to prepare 3,4-dimethoxy-N-methylaniline involves the methylation of 3,4-dimethoxyaniline. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction is typically carried out at room temperature.

  • Reductive Amination: Another method involves the reductive amination of 3,4-dimethoxybenzaldehyde with methylamine. This process uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) to convert the intermediate imine to the desired amine.

Industrial Production Methods:

Industrial production of this compound often involves large-scale methylation reactions using similar methods as described above. The choice of reagents and conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 3,4-Dimethoxy-N-methylaniline can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Corresponding amine

    Substitution: Nitro-substituted derivatives

Scientific Research Applications

Chemistry:

3,4-Dimethoxy-N-methylaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of dyes, pigments, and pharmaceuticals.

Biology:

In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic amines.

Medicine:

Pharmaceutical applications include its use as a precursor in the synthesis of drugs with analgesic and anti-inflammatory properties.

Industry:

In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity. The methylated amino group can enhance its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    3,4-Dimethoxyaniline: Similar structure but lacks the methyl group on the amino nitrogen.

    N-Methylaniline: Lacks the methoxy groups on the benzene ring.

    3,5-Dimethoxyaniline: Methoxy groups are positioned differently on the benzene ring.

Uniqueness:

3,4-Dimethoxy-N-methylaniline is unique due to the presence of both methoxy groups and a methylated amino group. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

3,4-dimethoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBJWAKHAFOCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35162-34-6
Record name 3,4-dimethoxy-N-methylaniline
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